Cas no 1805692-25-4 (Ethyl 2-(carboxy(hydroxy)methyl)-4-(1-chloro-2-oxopropyl)benzoate)

Ethyl 2-(carboxy(hydroxy)methyl)-4-(1-chloro-2-oxopropyl)benzoate is a multifunctional benzoate derivative with potential applications in organic synthesis and pharmaceutical intermediates. Its structure features both carboxyl and hydroxyl groups, offering reactivity for further functionalization, while the chloro and oxopropyl moieties provide additional sites for selective modifications. This compound is particularly valuable in the development of complex molecules due to its versatility in forming ester, amide, or other conjugated linkages. The presence of electron-withdrawing and electron-donating groups enhances its utility in fine chemical synthesis, enabling precise control over reaction pathways. Suitable for controlled laboratory use, it requires careful handling due to its reactive functional groups.
Ethyl 2-(carboxy(hydroxy)methyl)-4-(1-chloro-2-oxopropyl)benzoate structure
1805692-25-4 structure
Product Name:Ethyl 2-(carboxy(hydroxy)methyl)-4-(1-chloro-2-oxopropyl)benzoate
CAS No:1805692-25-4
MF:C14H15ClO6
MW:314.718303918839
CID:4959702
Update Time:2025-05-20

Ethyl 2-(carboxy(hydroxy)methyl)-4-(1-chloro-2-oxopropyl)benzoate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-(carboxy(hydroxy)methyl)-4-(1-chloro-2-oxopropyl)benzoate
    • Inchi: 1S/C14H15ClO6/c1-3-21-14(20)9-5-4-8(11(15)7(2)16)6-10(9)12(17)13(18)19/h4-6,11-12,17H,3H2,1-2H3,(H,18,19)
    • InChI Key: ZNROIUDSFZQXGZ-UHFFFAOYSA-N
    • SMILES: ClC(C(C)=O)C1C=CC(C(=O)OCC)=C(C(C(=O)O)O)C=1

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 7
  • Complexity: 410
  • XLogP3: 1.4
  • Topological Polar Surface Area: 101

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A015002834-250mg
Ethyl 2-(carboxy(hydroxy)methyl)-4-(1-chloro-2-oxopropyl)benzoate
1805692-25-4 97%
250mg
499.20 USD 2021-06-21
Alichem
A015002834-500mg
Ethyl 2-(carboxy(hydroxy)methyl)-4-(1-chloro-2-oxopropyl)benzoate
1805692-25-4 97%
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Alichem
A015002834-1g
Ethyl 2-(carboxy(hydroxy)methyl)-4-(1-chloro-2-oxopropyl)benzoate
1805692-25-4 97%
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1,519.80 USD 2021-06-21

Additional information on Ethyl 2-(carboxy(hydroxy)methyl)-4-(1-chloro-2-oxopropyl)benzoate

Ethyl 2-(carboxy(hydroxy)methyl)-4-(1-chloro-2-oxopropyl)benzoate (CAS No. 1805692-25-4): An Overview of a Promising Compound in Pharmaceutical Research

Ethyl 2-(carboxy(hydroxy)methyl)-4-(1-chloro-2-oxopropyl)benzoate (CAS No. 1805692-25-4) is a complex organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential therapeutic applications. This compound, characterized by its intricate benzoate backbone and functional groups, holds promise in various areas of medicinal chemistry and drug development.

The chemical structure of Ethyl 2-(carboxy(hydroxy)methyl)-4-(1-chloro-2-oxopropyl)benzoate is noteworthy for its combination of carboxy, hydroxy, and chloro functionalities, which contribute to its diverse reactivity and biological activity. The presence of these functional groups allows for a wide range of chemical modifications, making it a versatile starting material for the synthesis of more complex molecules. Recent studies have explored the potential of this compound in the development of novel drugs targeting various diseases, including cancer and inflammatory disorders.

In the context of pharmaceutical research, Ethyl 2-(carboxy(hydroxy)methyl)-4-(1-chloro-2-oxopropyl)benzoate has been investigated for its anti-inflammatory properties. In vitro studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are key mediators in the inflammatory response. These findings suggest that Ethyl 2-(carboxy(hydroxy)methyl)-4-(1-chloro-2-oxopropyl)benzoate may have therapeutic potential in treating conditions characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease.

Beyond its anti-inflammatory properties, Ethyl 2-(carboxy(hydroxy)methyl)-4-(1-chloro-2-oxopropyl)benzoate has also shown promise in cancer research. Preclinical studies have demonstrated that this compound can induce apoptosis in cancer cells by disrupting key signaling pathways involved in cell survival and proliferation. Specifically, it has been shown to inhibit the activation of the Akt/mTOR pathway, which is frequently dysregulated in various types of cancer. These findings highlight the potential of Ethyl 2-(carboxy(hydroxy)methyl)-4-(1-chloro-2-oxopropyl)benzoate as a lead compound for the development of novel anticancer agents.

The synthesis of Ethyl 2-(carboxy(hydroxy)methyl)-4-(1-chloro-2-oxopropyl)benzoate involves a series of well-defined chemical reactions that can be optimized for large-scale production. The synthesis typically begins with the preparation of the benzoic acid derivative, followed by esterification to form the ethyl ester. Subsequent steps involve the introduction of the carboxy and hydroxy functionalities, as well as the chlorination reaction to form the final product. The robustness and scalability of this synthetic route make it an attractive option for industrial applications.

In terms of safety and toxicity, preliminary studies have indicated that Ethyl 2-(carboxy(hydroxy)methyl)-4-(1-chloro-2-oxopropyl)benzoate exhibits low toxicity at therapeutic concentrations. However, further investigations are necessary to fully understand its safety profile and potential side effects. Ongoing research is focused on optimizing the pharmacokinetic properties of this compound to enhance its bioavailability and reduce any potential adverse effects.

The future prospects for Ethyl 2-(carboxy(hydroxy)methyl)-4-(1-chloro-2-oxopropyl)benzoate are promising. As more data becomes available from preclinical and clinical studies, it is likely that this compound will play a significant role in the development of new therapeutic strategies for a range of diseases. Additionally, ongoing research into its mechanism of action and potential synergistic effects with other drugs may lead to novel combination therapies that offer improved efficacy and safety profiles.

In conclusion, Ethyl 2-(carboxy(hydroxy)methyl)-4-(1-chloro-2-oxopropyl)benzoate (CAS No. 1805692-25-4) is a promising compound with a diverse range of potential applications in pharmaceutical research. Its unique chemical structure and biological activity make it an attractive candidate for further investigation and development as a therapeutic agent. As research in this area continues to advance, it is anticipated that this compound will contribute significantly to the advancement of medicinal chemistry and drug discovery.

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